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Compound of Interest

Compound Name:
tert-butyl N-(1-

acetylcyclopropyl)carbamate

CAS No.: 1159733-73-9

Cat. No.: B2908055

Get Quote

CAS Registry Number: 1159733-73-9 Synonyms:tert-Butyl (1-acetylcyclopropyl)carbamate; 1-

(N-Boc-amino)-1-acetylcyclopropane Version: 2.0 (Scientific Reference Standard)

Part 1: Executive Summary & Strategic Utility
N-Boc-1-acetylcyclopropylamine is a high-value pharmacophore building block used

extensively in modern drug discovery, particularly for conformational restriction. Unlike flexible

linear amino ketones, the cyclopropane ring locks the nitrogen and carbonyl vectors into a rigid

geometry. This structural rigidity is critical in the design of peptidomimetics, HCV protease

inhibitors, and enzyme-targeted small molecules where entropy penalties upon binding must be

minimized.

For the medicinal chemist, this compound represents a "masked"

-amino ketone. The tert-butoxycarbonyl (Boc) group provides orthogonality, allowing the acetyl
moiety to undergo diverse transformations (reductive amination, Horner-Wadsworth-Emmons
olefination) before the amine is exposed.
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Key Physiochemical Profile
Property Specification

Molecular Formula

Molecular Weight 215.25 g/mol

Physical State
Off-white waxy solid or viscous oil (purity

dependent)

Solubility
Soluble in DCM, THF, EtOAc, MeOH; Insoluble

in water

Stability Stable under standard conditions; hygroscopic

Part 2: Safety Data & Handling (GHS Standards)
While often treated as a standard intermediate, the

-amino ketone motif carries specific reactivity risks. This section supersedes generic SDS
templates by focusing on the mechanistic hazards.

Hazard Identification (GHS Classification)
Signal Word:WARNING
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Hazard Class Code Hazard Statement Mechanistic Insight

Skin Irritation H315 Causes skin irritation

Lipophilic carbamate

penetrates dermal

layers; hydrolysis

releases reactive

amine.

Eye Irritation H319
Causes serious eye

irritation

Lewis basicity of the

carbonyl/carbamate

system can damage

mucous membranes.

STOT - SE H335
May cause respiratory

irritation

Dust/aerosol

inhalation triggers

mucosal inflammation.

Emergency Response Protocols
Eye Contact: Do not just rinse. Irrigate with isotonic saline for 15 minutes while holding

eyelids open. The lipophilicity requires thorough flushing to dislodge the compound from

corneal tissue.

Skin Contact: Wash with PEG-400 or soap/water. Avoid organic solvents (ethanol/acetone)

which may increase transdermal absorption.

Inhalation: Move to fresh air. If pulmonary edema is suspected (rare but possible with high

exposure), administer supplemental oxygen.

Handling & Storage Strategy
Storage: Keep at 2–8°C under inert atmosphere (

or Ar). Although the Boc group is robust, the ketone is susceptible to slow oxidation or
condensation if left in humid, warm air.

Engineering Controls: All transfers must occur within a certified chemical fume hood.
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Part 3: Synthesis & Manufacturing (The Weinreb
Protocol)
Direct addition of methyl organometallics to esters often results in over-addition to the tertiary

alcohol. To ensure high fidelity synthesis of the methyl ketone, the Weinreb Amide route is the

authoritative standard.

The Self-Validating Workflow
This protocol utilizes the chelation-stabilized tetrahedral intermediate to prevent over-alkylation.

Step 1: Activation. 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid is activated with

EDCI/HOBt. Step 2: Amidation. Reaction with N,O-dimethylhydroxylamine forms the Weinreb

amide. Step 3: Nucleophilic Attack. Addition of Methylmagnesium Bromide (MeMgBr). Step 4:

Controlled Quench. Acidic workup hydrolyzes the intermediate to the ketone.

Detailed Methodology
Preparation: Dissolve N-Boc-1-aminocyclopropanecarboxylic acid (1.0 eq) in anhydrous

DCM (0.2 M). Cool to 0°C.

Coupling: Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 min. Add N,O-

dimethylhydroxylamine hydrochloride (1.2 eq). Warm to RT and stir for 12h.

Isolation (Intermediate): Wash with 1N HCl, sat.

, and brine. Dry over

. Concentrate to yield the Weinreb amide.

Grignard Addition: Dissolve Weinreb amide in anhydrous THF under Argon. Cool to -78°C

(Critical for preventing side reactions).

Reaction: Dropwise add MeMgBr (3.0 M in ether, 2.5 eq). The solution will likely turn cloudy.

Stir at 0°C for 2 hours.

Quench: Pour mixture into ice-cold 1M
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. Extract with EtOAc.

Purification: Flash chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Visualization

1-Aminocyclopropane-
carboxylic Acid

Boc Protection
(Boc2O, NaOH) N-Boc Acid Weinreb Coupling

(MeNHOMe-HCl, EDCI) Weinreb Amide Grignard Addition
(MeMgBr, -78°C)

N-Boc-1-acetyl-
cyclopropylamine

 Hydrolysis 

Click to download full resolution via product page

Caption: Figure 1. Chelation-controlled synthesis via Weinreb amide to prevent tertiary alcohol

formation.

Part 4: Applications & Reactivity[1][2]
Deprotection Dynamics
The Boc group is acid-labile.[1]

Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

Observation: Evolution of isobutylene gas (

byproduct).

Caution: The resulting free amine

-amino ketone is prone to dimerization (pyrazine formation) if left as a free base. Always
isolate as the hydrochloride salt.

Drug Discovery Utility
The geminal disubstitution (amine and acetyl on C1) creates a Thorpe-Ingold Effect,

accelerating cyclization reactions if used to form heterocycles.

Common Transformations:

Reductive Amination: Reaction with primary amines +
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yields diamines for kinase inhibitors.

Heterocycle Formation: Reaction with hydrazines yields pyrazoles; reaction with

hydroxylamine yields isoxazoles.

Reactivity Flowchart
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Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the ketone

and carbamate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. aapep.bocsci.com [aapep.bocsci.com]

To cite this document: BenchChem. [Technical Master Guide: N-Boc-1-
acetylcyclopropylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2908055/docs#technical-master-guide-n-boc-1-
acetylcyclopropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2908055?utm_src=pdf-custom-synthesis#bc-rfq
https://aapep.bocsci.com/amino-acids/boc-amino-acids-3257.html
https://www.benchchem.com/product/b2908055/docs#technical-master-guide-n-boc-1-acetylcyclopropylamine
https://www.benchchem.com/product/b2908055/docs#technical-master-guide-n-boc-1-acetylcyclopropylamine
https://www.benchchem.com/product/b2908055/docs#technical-master-guide-n-boc-1-acetylcyclopropylamine
https://www.benchchem.com/product/b2908055/docs#technical-master-guide-n-boc-1-acetylcyclopropylamine
https://www.benchchem.com/product/b2908055?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2908055?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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